molecular formula C14H18O3S B1325922 Ethyl 5-(4-methylthiophenyl)-5-oxovalerate CAS No. 854859-01-1

Ethyl 5-(4-methylthiophenyl)-5-oxovalerate

Cat. No. B1325922
CAS RN: 854859-01-1
M. Wt: 266.36 g/mol
InChI Key: QKHCNQQOXROBHU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, also known as EMTV, is a synthetic compound that has recently gained attention for its potential applications in the field of scientific research. EMTV is a novel compound that has been developed to serve as a building block for the synthesis of other compounds, as well as to be used as a tool to study biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, as a thiophene derivative, has been studied for its potential anticancer properties. Thiophene derivatives are known to exhibit a range of pharmacological activities, including anticancer effects . The compound’s structure allows for interaction with biological targets that may be involved in cancer progression, making it a candidate for further drug development and research into cancer therapeutics.

Organic Electronics: Semiconductor Applications

In the field of organic electronics, thiophene-based molecules, like Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, play a crucial role in the development of organic semiconductors . These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible and wearable electronic devices.

Material Science: Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate could be explored for its effectiveness in protecting metals and alloys from corrosion, which is vital for extending the life of materials used in various industries.

Pharmaceutical Development: Anti-inflammatory and Analgesic Effects

The structural similarity of Ethyl 5-(4-methylthiophenyl)-5-oxovalerate to other thiophene-containing drugs suggests potential anti-inflammatory and analgesic applications . This compound could be synthesized and tested for its efficacy in reducing inflammation and pain, contributing to the development of new therapeutic agents.

Enzyme Inhibition: Urease Inhibition

Research has indicated that certain thiophene derivatives show excellent urease inhibition activity . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate may have applications in the design of urease inhibitors, which are important in the treatment of diseases caused by urease-producing bacteria.

Antimicrobial Activity: Antibacterial and Antifungal Applications

Thiophene compounds have been reported to possess antimicrobial properties, including antibacterial and antifungal activities . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate could be investigated for its potential use in combating microbial infections, either as a standalone agent or as a part of combination therapies.

Neuropharmacology: Anti-anxiety and Antipsychotic Potential

Given the therapeutic importance of thiophene derivatives in neuropharmacology, Ethyl 5-(4-methylthiophenyl)-5-oxovalerate might be explored for its anti-anxiety and antipsychotic effects . Its impact on central nervous system receptors could lead to new treatments for psychiatric disorders.

Agricultural Chemistry: Pesticide Development

The structural framework of thiophene derivatives has been utilized in the development of pesticides . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate could be synthesized and tested for its effectiveness as a pesticide, offering a potential solution for crop protection against pests and diseases.

Mechanism of Action

properties

IUPAC Name

ethyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-3-17-14(16)6-4-5-13(15)11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHCNQQOXROBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645599
Record name Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methylthiophenyl)-5-oxovalerate

CAS RN

854859-01-1
Record name Ethyl 4-(methylthio)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854859-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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